molecular formula C21H14F4N4O2S B6069176 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6069176
M. Wt: 462.4 g/mol
InChI Key: DLZJORDORSRBIZ-UHFFFAOYSA-N
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Description

The compound “2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule that features a unique tetracyclic structure

Properties

IUPAC Name

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F4N4O2S/c22-11-5-6-15-12(9-11)17-18(19(31)28-7-8-32-20(28)27-17)29(15)10-16(30)26-14-4-2-1-3-13(14)21(23,24)25/h1-6,9H,7-8,10H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJORDORSRBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions, often involving intramolecular nucleophilic substitutions or cycloadditions.

    Functional Group Transformations: Introduction of functional groups such as the fluoro, oxo, and thia groups through specific reagents and conditions.

    Acylation Reactions: Formation of the acetamide moiety via acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, potentially altering the oxo group.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms, affecting the oxo and thia groups.

    Substitution: Replacement of functional groups, such as halogen exchange or nucleophilic substitution at the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound’s unique structure may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: Similar in structure but may differ in functional groups or substituents.

    Tetracyclic Compounds: Other tetracyclic compounds with different heteroatoms or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorine, sulfur, and nitrogen atoms within a tetracyclic framework, which imparts distinct chemical and physical properties.

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